[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid
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Overview
Description
[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid: is a boronic acid derivative with the molecular formula C10H6BF4NO2. This compound is notable for its unique structure, which includes a quinoline ring substituted with fluoro and trifluoromethyl groups, as well as a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed borylation reactions, where a halogenated quinoline derivative reacts with a boron-containing reagent under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products: The major products formed from these reactions include various biaryl compounds, quinoline derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
Chemistry: In chemistry, [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and advanced materials .
Mechanism of Action
The mechanism of action of [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential therapeutic agent .
Comparison with Similar Compounds
- [6-Fluoroquinolin-4-yl]boronic acid
- [2-(Trifluoromethyl)quinolin-4-yl]boronic acid
- [6-Chloro-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Uniqueness: The presence of both fluoro and trifluoromethyl groups in [6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s reactivity and its interactions with biological targets .
Properties
IUPAC Name |
[6-fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BF4NO2/c12-5-1-2-8-6(3-5)7(11(17)18)4-9(16-8)10(13,14)15/h1-4,17-18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVUFOLMMGYWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC2=C1C=C(C=C2)F)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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